Cas no 75839-86-0 (CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS-)

Technical Introduction: trans-4-Ethylcyclohexanemethanol is a cycloaliphatic alcohol characterized by its stable trans configuration and ethyl substitution at the 4-position of the cyclohexane ring. This structural arrangement imparts enhanced steric stability and predictable reactivity, making it a valuable intermediate in organic synthesis and specialty chemical applications. Its cyclohexane backbone contributes to low polarity and moderate hydrophobicity, while the hydroxymethyl group provides a functional handle for further derivatization. The trans conformation minimizes steric strain, improving thermal and chemical stability. This compound is particularly useful in the production of fragrances, polymers, and fine chemicals, where controlled stereochemistry and purity are critical. Its well-defined structure ensures consistent performance in synthetic pathways.
CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- structure
75839-86-0 structure
Product Name:CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS-
CAS No:75839-86-0
MF:C9H18O
MW:142.238623142242
CID:3412097
PubChem ID:3017455
Update Time:2025-11-01

CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS-
    • 75839-86-0
    • SCHEMBL18599241
    • A1-31677
    • AKOS014076698
    • YSQZCEWPPUAANL-KYZUINATSA-N
    • P18075
    • ((1R,4r)-4-ethylcyclohexyl)methanol
    • SB40941
    • trans-4-Ethyl-cyclohexanemethanol
    • (4-ethylcyclohexyl)methanol
    • DB-222247
    • SCHEMBL15473312
    • DB-128936
    • SY321307
    • F81075
    • 113296-33-6
    • SCHEMBL11227203
    • Trans-4-ethylcyclohexanemethanol
    • (trans-4-ethylcyclohexyl)methanol
    • AS-77184
    • SCHEMBL74917
    • CS-0172771
    • Cyclohexanemethanol, 4-ethyl-
    • SCHEMBL12347321
    • MFCD20407987
    • 4-ethylCyclohexanemethanol
    • Inchi: 1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3
    • InChI Key: YSQZCEWPPUAANL-UHFFFAOYSA-N
    • SMILES: OCC1CCC(CC)CC1

Computed Properties

  • Exact Mass: 142.135765193Da
  • Monoisotopic Mass: 142.135765193Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 82.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.874±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 206.9±8.0 ºC (760 Torr),
  • Flash Point: 88.1±8.6 ºC,
  • Solubility: Slightly soluble (2.7 g/l) (25 º C),

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Additional information on CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS-

Professional Introduction to CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- (CAS No. 75839-86-0)

CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS-, identified by its Chemical Abstracts Service (CAS) number 75839-86-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This trans-isomer of 4-ethylcyclohexanemethanol belongs to the class of cyclohexanemethanol derivatives, which have garnered considerable attention due to their diverse structural and functional properties. The compound’s unique stereochemistry, characterized by the trans configuration, imparts distinct chemical reactivity and potential applications in synthetic chemistry and drug development.

The synthesis of CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- typically involves multi-step organic transformations, often starting from commercially available cyclohexanone or its derivatives. The introduction of the ethyl group at the fourth position and the trans stereocenter requires precise control over reaction conditions, including temperature, solvent selection, and catalyst systems. Advanced synthetic methodologies, such as asymmetric hydrogenation or enzymatic resolution, have been employed to achieve high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry dictates biological activity.

In recent years, research has highlighted the utility of cyclohexanemethanol derivatives in medicinal chemistry. The structural motif of CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- exhibits promise as a scaffold for developing novel therapeutic agents. Its cyclohexane ring provides a rigid framework that can be modulated to interact with biological targets, while the hydroxymethyl and ethyl substituents offer sites for further functionalization. Studies have demonstrated its potential in designing molecules with anti-inflammatory, analgesic, and even anticancer properties.

One notable area of investigation involves the exploration of CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- as a precursor in the synthesis of chiral ligands for asymmetric catalysis. The trans-stereocenter serves as an ideal platform for designing ligands that can induce high enantioselectivity in various catalytic transformations. Such ligands are invaluable in industrial processes where enantiomerically pure compounds are required. Recent advancements in this field have shown that derivatives of this compound can enhance the efficiency of transition metal-catalyzed reactions, leading to greener and more sustainable synthetic routes.

The pharmacological profile of CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- has been a subject of intense scrutiny. Preclinical studies have indicated that certain analogs exhibit significant biological activity by interacting with specific enzymes or receptors. For instance, modifications at the hydroxymethyl group can alter binding affinities and metabolic stability, making it a critical parameter in drug design. Computational modeling and molecular dynamics simulations have further elucidated the binding modes of these compounds with biological targets, providing insights into their mechanism of action.

The industrial relevance of CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- extends beyond academic research. Its synthesis has been optimized for scalability to meet the demands of pharmaceutical manufacturing. Process chemists have developed robust protocols for its production, ensuring high yield and purity while minimizing waste generation. These efforts align with global trends toward sustainable chemistry practices, emphasizing the importance of green solvents and catalytic systems.

Future directions in the study of CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- include its application in material science and polymer chemistry. The compound’s ability to form hydrogen bonds and its flexibility make it a candidate for developing novel polymers with tailored properties. Researchers are exploring its potential as a monomer or crosslinking agent to create materials with enhanced mechanical strength or biodegradability.

The versatility of CYCLOHEXANEMETHANOL, 4-ETHYL-, TRANS- underscores its significance in modern chemistry. Whether as a building block for drug discovery or a component in advanced materials, this compound exemplifies how structural diversity can lead to innovative applications. As research continues to uncover new possibilities, 75839-86-0 will undoubtedly remain at the forefront of scientific inquiry.

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